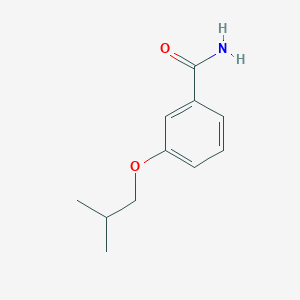
3-(2-Methylpropoxy)benzamide
Overview
Description
3-(2-Methylpropoxy)benzamide is an organic compound with the molecular formula C11H15NO2. It belongs to the class of benzamides, which are widely used in various fields such as medicine, industry, and research. Benzamides are known for their diverse biological activities and applications, making them significant in the development of pharmaceuticals and other chemical products .
Mechanism of Action
Target of Action
The primary target of 3-(2-Methylpropoxy)benzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
It is known that benzamides can interact with their targets through various mechanisms, potentially altering their function .
Biochemical Pathways
DNA repair pathway . By interacting with PARP1, it could influence the repair of single-strand DNA breaks .
Pharmacokinetics
They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Given its target, it could potentially influence dna repair processes, genomic stability, and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxy)benzamide typically involves the reaction between 3-hydroxybenzoic acid and 2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is eco-friendly and provides high yields.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of solid acid catalysts and ultrasonic irradiation can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-(2-Methylpropoxy)benzamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It exhibits antibacterial and antioxidant activities, making it useful in biological studies.
Industry: It is used in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 2,3-Dimethoxybenzamide
Uniqueness
3-(2-Methylpropoxy)benzamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it more effective in specific applications . Its unique combination of antibacterial, antioxidant, and anti-inflammatory properties sets it apart from other benzamides .
Properties
IUPAC Name |
3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCBDCMKUSSXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



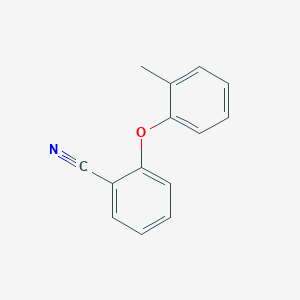
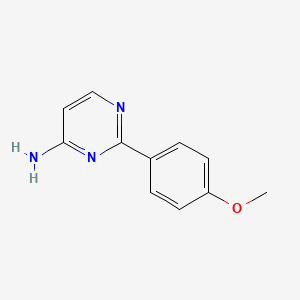
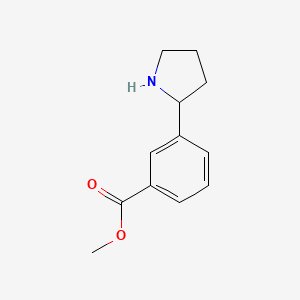
![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
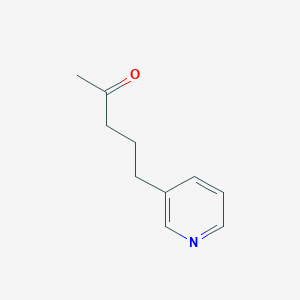
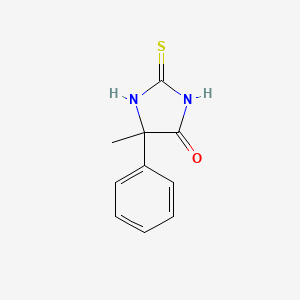
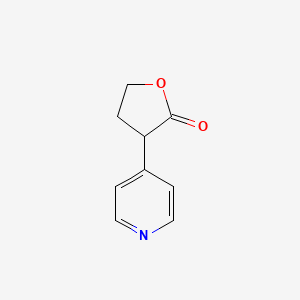
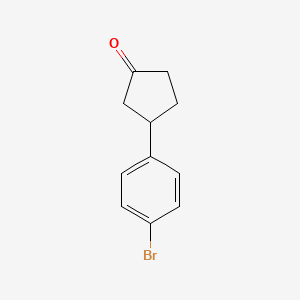
![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)
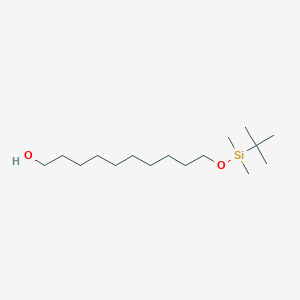

![(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B3166249.png)
